REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([Li])CCC.[C:14](=[S:16])=[S:15].Br[CH2:18][C:19]#[N:20]>C1COCC1>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[C:14]([S:16][CH2:18][C:19]#[N:20])=[S:15]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=NC=C1
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
to stir for about one hour at −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below −7° C
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (400 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel 60, 70-230 mesh, 30% ethyl acetate in n-hexane as eluent)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=S)SCC#N)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |